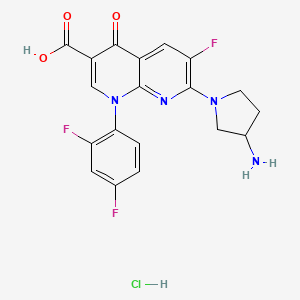

Tosufloxacin hydrochloride

Descripción

Propiedades

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3.ClH/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHZSSCESOLBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104051-69-6 | |

| Record name | Tosufloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOSUFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1FK9581QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Tosufloxacin Hydrochloride's Action on DNA Gyrase: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Tosufloxacin, a fluoroquinolone antibiotic, with a specific focus on its interaction with bacterial DNA gyrase. This document details the molecular interactions, quantitative inhibitory data, and the experimental protocols used to elucidate this mechanism, offering valuable insights for researchers in antimicrobial drug discovery and development.

Introduction: The Fluoroquinolone Class and its Target

Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA synthesis.[1] Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3] DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into DNA, a process vital for the initiation of DNA replication and for relieving torsional stress.[3][4] Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in the decatenation of daughter chromosomes following replication.[2] While the primary target can vary between bacterial species—DNA gyrase in many Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria—inhibition of either can lead to bacterial cell death.[5]

Molecular Mechanism of Action of Tosufloxacin

Tosufloxacin, like other fluoroquinolones, exerts its bactericidal effect not by simply inhibiting the enzymatic activity of DNA gyrase, but by acting as a poison that stabilizes a transient intermediate in the enzyme's catalytic cycle.[3][6] The core mechanism involves the formation of a ternary complex consisting of Tosufloxacin, DNA gyrase, and the bacterial DNA.[2]

This process can be broken down into the following key steps:

-

Binding to the Gyrase-DNA Complex: DNA gyrase first binds to a segment of DNA (the G-segment). Tosufloxacin then binds to a pocket that is formed at the interface of the GyrA subunits and the DNA.[3][7] This binding is non-covalent and is mediated by interactions including a water-metal ion bridge, where a magnesium ion coordinates with the C-3 carboxyl and C-4 keto groups of the fluoroquinolone and with specific amino acid residues in the GyrA subunit, such as Ser83 and Asp87 (in E. coli).[3]

-

Stabilization of the Cleavage Complex: DNA gyrase functions by creating a transient double-strand break in the G-segment of DNA, allowing another segment (the T-segment) to pass through. The enzyme's active site tyrosines in the GyrA subunits form covalent bonds with the 5' ends of the cleaved DNA.[3] Tosufloxacin intercalates into the cleaved DNA at the site of the break and stabilizes this "cleavage complex".[2][3]

-

Inhibition of DNA Re-ligation: By stabilizing the cleavage complex, Tosufloxacin prevents the re-ligation of the broken DNA strands.[2] This leads to an accumulation of double-strand DNA breaks within the bacterial cell.

-

Induction of Cell Death: The accumulation of these DNA breaks triggers a cascade of events, including the blockage of replication forks and the induction of the SOS response for DNA repair.[6][8] Ultimately, the extensive DNA damage leads to chromosome fragmentation and bacterial cell death.[5]

dot

Caption: Mechanism of Tosufloxacin action on DNA gyrase.

Quantitative Data on Tosufloxacin Activity

The inhibitory activity of Tosufloxacin against DNA gyrase and topoisomerase IV, as well as its antibacterial efficacy, have been quantified using various assays. The 50% inhibitory concentration (IC50) measures the drug concentration required to inhibit 50% of the enzyme's activity in vitro, while the minimum inhibitory concentration (MIC) represents the lowest drug concentration that prevents visible bacterial growth.

| Enzyme/Organism | Assay Type | Tosufloxacin Value | Reference Quinolone(s) |

| Enterococcus faecalis DNA Gyrase | IC50 | 11.6 µg/mL | Ciprofloxacin: 27.8 µg/mL, Levofloxacin: 28.1 µg/mL[9] |

| Enterococcus faecalis Topoisomerase IV | IC50 | 3.89 µg/mL | Ciprofloxacin: 9.30 µg/mL, Levofloxacin: 8.49 µg/mL[9] |

| Streptococcus pneumoniae | MIC90 | 0.12-0.5 µg/mL | Gatifloxacin: 0.12-0.5 µg/mL, Moxifloxacin: 0.12-0.5 µg/mL[10] |

| Haemophilus influenzae | MIC90 | ≤0.06 µg/mL | Gatifloxacin, Levofloxacin, Moxifloxacin, Ciprofloxacin, Prulifloxacin: ≤0.06 µg/mL[10] |

| Moraxella catarrhalis | MIC90 | ≤0.06 µg/mL | Gatifloxacin, Levofloxacin, Moxifloxacin, Ciprofloxacin, Prulifloxacin: ≤0.06 µg/mL[10] |

| Bacteroides fragilis | MIC90 | 0.78 µg/mL | - |

| Bacteroides vulgatus | MIC90 | 0.39 µg/mL | - |

| Bacteroides thetaiotaomicron | MIC90 | 1.56 µg/mL | - |

| Peptostreptococcus asaccharolyticus | MIC90 | 0.39 µg/mL | - |

| Staphylococcus aureus | MIC90 | 0.05-1.56 µg/mL | -[11] |

| Clostridium difficile | MIC90 | 3.13 µg/mL | -[11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Tosufloxacin on DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence of ATP, and the inhibition of this activity by compounds like Tosufloxacin.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA, and 1 mM ATP.

-

Substrate Addition: Add relaxed pBR322 plasmid DNA to the reaction mixture to a final concentration of approximately 10-20 µg/mL.

-

Inhibitor Addition: Add varying concentrations of Tosufloxacin (or other test compounds) dissolved in a suitable solvent (e.g., DMSO) to the reaction tubes. Include a no-drug control.

-

Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme to a final concentration that results in near-complete supercoiling of the substrate in the absence of an inhibitor.

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS (to a final concentration of 1%) and EDTA (to a final concentration of 25 mM) to denature the enzyme and chelate magnesium ions.

-

Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel containing ethidium bromide. Relaxed and supercoiled DNA will migrate at different rates, allowing for the visualization of the inhibition of supercoiling. The IC50 value is determined by quantifying the amount of supercoiled DNA at each drug concentration.

dot

Caption: Workflow for DNA Gyrase Supercoiling Assay.

DNA Gyrase Cleavage Assay

This assay is designed to detect the formation of the stabilized cleavage complex, which is a hallmark of fluoroquinolone action.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer similar to the supercoiling assay but typically without ATP, as it is not required for quinolone-induced cleavage. The buffer contains 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 5 mM DTT, 360 µg/mL BSA, and 6.5% (w/v) glycerol.[12]

-

Substrate and Inhibitor: Add supercoiled plasmid DNA (e.g., pBR322) and varying concentrations of Tosufloxacin to the reaction tubes.

-

Enzyme Addition: Add purified DNA gyrase to the reaction mixtures.

-

Incubation: Incubate at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.[12]

-

Linearization of DNA: Add SDS to a final concentration of 0.2% and proteinase K to a final concentration of 0.1 mg/mL. The SDS denatures the gyrase subunits that are not covalently attached to the DNA, while the proteinase K digests the covalently bound GyrA subunits, leaving a linearized plasmid with protein fragments attached to the 5' ends.[3]

-

Further Incubation: Incubate at 37°C for an additional 30 minutes to ensure complete protein digestion.[3]

-

Analysis: Analyze the reaction products by agarose gel electrophoresis. The appearance of a linear DNA band indicates the formation of the cleavage complex. The amount of linear DNA will be proportional to the concentration of the fluoroquinolone.[12]

dot

Caption: Workflow for DNA Gyrase Cleavage Assay.

Conclusion

Tosufloxacin hydrochloride's mechanism of action on DNA gyrase is a well-defined process involving the stabilization of a covalent enzyme-DNA intermediate. This leads to the accumulation of lethal double-strand DNA breaks, ultimately causing bacterial cell death. The quantitative data from in vitro enzyme inhibition and whole-cell antibacterial assays demonstrate its potent activity. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the mechanisms of existing and novel antibacterial agents targeting bacterial topoisomerases. A thorough understanding of these molecular interactions and the methods used to study them is paramount for the continued development of effective strategies to combat bacterial infections.

References

- 1. Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory or otorhinological infections: comparison with the results obtained from organisms isolated about 10 years ago - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. inspiralis.com [inspiralis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hot-spot consensus of fluoroquinolone-mediated DNA cleavage by Gram-negative and Gram-positive type II DNA topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Structural Characterization of Tosufloxacin Hydrochloride: A Technical Guide

Introduction

Tosufloxacin is a potent, synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[3][4] The hydrochloride salt of Tosufloxacin is prepared to enhance its pharmaceutical properties.

This technical guide provides a comprehensive overview of the synthesis and structural characterization of Tosufloxacin hydrochloride, intended for researchers, scientists, and drug development professionals. It details the synthetic pathway, experimental protocols for synthesis and analysis, and presents key characterization data in a structured format.

1. Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials and culminates in the formation of the final active pharmaceutical ingredient. The overall pathway involves the construction of the core naphthyridine ring system, followed by the introduction of the aminopyrrolidinyl side chain, and finally, conversion to the hydrochloride salt.

Synthetic Pathway Overview

The synthesis of Tosufloxacin typically involves the initial formation of a key intermediate, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[5][6]naphthyridine-3-carboxylic acid ethyl ester, which then undergoes hydrolysis and salt formation.[7][8]

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Antibacterial | TargetMol [targetmol.com]

- 4. KEGG DRUG: Tosufloxacin [genome.jp]

- 5. Tosufloxacin(108138-46-1) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN110041329B - Preparation method of tosufloxacin tosylate monohydrate - Google Patents [patents.google.com]

- 8. CN110041329A - A kind of preparation method of tosufloxacin tosilate monohydrate - Google Patents [patents.google.com]

In Vitro Antibacterial Spectrum of Tosufloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Tosufloxacin hydrochloride, a fluoroquinolone antibiotic. The data presented herein has been compiled from various scientific sources to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development. This guide includes quantitative data on the minimum inhibitory concentrations (MICs) of Tosufloxacin against a wide range of clinically relevant bacteria, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

Introduction

Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic that exhibits potent bactericidal activity against a wide variety of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[4] This guide focuses on the in vitro activity of Tosufloxacin, presenting a summary of its efficacy against a diverse panel of bacterial isolates.

In Vitro Antibacterial Activity

The in vitro potency of Tosufloxacin is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for Tosufloxacin against various bacterial species. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Aerobes

Tosufloxacin demonstrates significant activity against a range of Gram-positive aerobes, including key pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.[2][5]

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 87 | 0.025 | 0.12 |

| Staphylococcus epidermidis (Methicillin-susceptible) | N/A | 0.025 | N/A |

| Enterococcus faecalis | N/A | 0.39 | N/A |

| Streptococcus pneumoniae (Penicillin-susceptible) | 300 | ≤0.12 | 0.25 |

| Streptococcus pneumoniae (Penicillin-intermediate) | N/A | N/A | 0.25 |

| Streptococcus pneumoniae (Penicillin-resistant) | N/A | N/A | 0.25 |

| Streptococcus pyogenes | 100 | ≤0.12 | 0.25 |

Data compiled from multiple sources.[2][5][6][7]

Gram-Negative Aerobes

Tosufloxacin is also effective against a variety of Gram-negative aerobes, including members of the Enterobacteriaceae family and other clinically important species.[2]

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 260 | 0.025 | ≤1 |

| Klebsiella pneumoniae | 100 | 0.05 | >32 |

| Pseudomonas aeruginosa | 100 | 0.39 | 8 |

| Haemophilus influenzae | 200 | ≤0.015 | ≤0.06 |

| Moraxella catarrhalis | 100 | ≤0.03 | ≤0.06 |

| Neisseria spp. | N/A | N/A | ≤0.12 |

| Acinetobacter spp. | N/A | N/A | ≤1 |

Data compiled from multiple sources.[2][5][6][7]

Anaerobic Bacteria

A notable feature of Tosufloxacin is its potent activity against a broad spectrum of anaerobic bacteria, making it a valuable agent in the treatment of mixed infections.[1][8]

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis | N/A | N/A | 0.78 |

| Bacteroides vulgatus | N/A | N/A | 0.39 |

| Bacteroides thetaiotaomicron | N/A | N/A | 1.56 |

| Peptostreptococcus asaccharolyticus | N/A | N/A | 0.39 |

| Clostridium perfringens | N/A | N/A | 0.20 |

| Clostridium difficile | N/A | N/A | 3.13 |

Data compiled from multiple sources.[1][3]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is performed using standardized methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing serial twofold dilutions of Tosufloxacin in a liquid growth medium in a 96-well microtiter plate.

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of Tosufloxacin that completely inhibits visible bacterial growth.

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into an agar medium.

-

Preparation of Antimicrobial Plates: A stock solution of Tosufloxacin is prepared and added to molten Mueller-Hinton Agar (MHA) at approximately 45-50°C to create a series of plates with different antibiotic concentrations.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation and Incubation: A standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously. The plates are then incubated at 35°C for 16-20 hours.

-

Interpretation: The MIC is determined as the lowest concentration of Tosufloxacin that inhibits the visible growth of the bacteria on the agar surface.

Mechanism of Action and Visualizations

As a fluoroquinolone, Tosufloxacin's primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, Tosufloxacin prevents the relaxation of positively supercoiled DNA, leading to the cessation of DNA replication.

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is essential for the decatenation (separation) of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV results in the inability of the replicated chromosomes to segregate into daughter cells, thereby blocking cell division.

The binding of Tosufloxacin to the enzyme-DNA complex stabilizes the transient double-strand breaks created by the enzymes, leading to the accumulation of these breaks and ultimately, cell death.[4]

Caption: Mechanism of action of Tosufloxacin.

The following diagram illustrates the general experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of Tosufloxacin.

Caption: General workflow for MIC determination.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. clsjournal.ascls.org [clsjournal.ascls.org]

- 3. researchgate.net [researchgate.net]

- 4. goums.ac.ir [goums.ac.ir]

- 5. journals.asm.org [journals.asm.org]

- 6. idexx.com [idexx.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

The In-Depth Technical Guide to Tosufloxacin Hydrochloride's Effect on Bacterial Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosufloxacin, a fluoroquinolone antibiotic, exhibits potent bactericidal activity by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive analysis of the inhibitory action of tosufloxacin on bacterial topoisomerase IV, a crucial enzyme involved in DNA replication and chromosome segregation. This document details the mechanism of action, presents quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the associated cellular pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of antibacterial agents and the development of novel therapeutics.

Introduction: The Role of Topoisomerase IV in Bacterial Physiology

Bacterial topoisomerase IV is a type II topoisomerase composed of two ParC and two ParE subunits, encoded by the parC and parE genes, respectively. This heterotetrameric enzyme plays a critical role in the decatenation of interlinked daughter chromosomes following DNA replication, a process essential for proper chromosome segregation into daughter cells. Inhibition of topoisomerase IV leads to the accumulation of catenated chromosomes, ultimately resulting in cell division arrest and bacterial cell death. This makes topoisomerase IV an attractive target for the development of antibacterial agents.

Mechanism of Action: Tosufloxacin's Inhibition of Topoisomerase IV

Tosufloxacin, like other fluoroquinolones, exerts its inhibitory effect on topoisomerase IV by stabilizing the covalent complex formed between the enzyme and DNA.[1] This ternary complex, consisting of topoisomerase IV, cleaved DNA, and the fluoroquinolone molecule, traps the enzyme in a state where the DNA is cleaved but cannot be re-ligated.[1] The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, which are lethal to the bacterial cell.[1] For many Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is considered the primary target of fluoroquinolones.[2]

Quantitative Analysis of Tosufloxacin's Inhibitory Activity

The inhibitory potency of tosufloxacin against bacterial topoisomerase IV is quantified by determining its 50% inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in in vitro assays. Additionally, the minimum inhibitory concentration (MIC) is a key measure of a drug's effectiveness against whole bacterial cells. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a commonly used metric in clinical microbiology.

| Bacterial Species | Enzyme/Organism | Parameter | Value (µg/mL) |

| Enterococcus faecalis | Topoisomerase IV | IC50 | 3.89[1] |

| Staphylococcus aureus | Whole Cell | MIC90 | 0.12[3] |

| Streptococcus pneumoniae | Whole Cell | MIC90 | 0.5[3] |

Experimental Protocols

The determination of the inhibitory activity of tosufloxacin against bacterial topoisomerase IV involves specific biochemical assays. The most common method is the DNA decatenation assay.

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated kinetoplast DNA (kDNA) into individual minicircles. The inhibition of this activity by tosufloxacin is then quantified.

Materials:

-

Purified bacterial topoisomerase IV (ParC and ParE subunits)

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM HEPES.KOH pH 7.9, 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine, 1 mM ATP, and 50 µg/mL albumin)[4]

-

Dilution Buffer (e.g., 50 mM Tris.HCl pH 7.6, 50 mM NaCl, 2 mM DTT, 1 mM EDTA, and 50% (v/v) glycerol)[4]

-

Tosufloxacin hydrochloride stock solution (dissolved in a suitable solvent like DMSO)

-

GSTEB (40% (w/v) Glycerol, 100 mM Tris-HCl pH 8, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)[4]

-

Chloroform/isoamyl alcohol (24:1, v/v)[4]

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA staining agent

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing assay buffer, kDNA, and water.[4]

-

Inhibitor Addition: Add varying concentrations of tosufloxacin (or solvent control) to the reaction tubes.[4]

-

Enzyme Addition: Add a defined unit of purified topoisomerase IV to each reaction tube. One unit is typically defined as the amount of enzyme required to fully decatenate a specific amount of kDNA under standard conditions.[4]

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[4]

-

Reaction Termination: Stop the reaction by adding GSTEB and chloroform/isoamyl alcohol.[4]

-

Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.[4]

-

Agarose Gel Electrophoresis: Load the aqueous phase onto an agarose gel.[4]

-

Visualization: After electrophoresis, stain the gel with a DNA staining agent and visualize the DNA bands under UV light.[4]

-

Data Analysis: Quantify the amount of decatenated minicircles relative to the catenated kDNA. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the tosufloxacin concentration and fitting the data to a dose-response curve.

Cellular Signaling Pathways and Downstream Effects

The inhibition of topoisomerase IV by tosufloxacin triggers a cascade of events within the bacterial cell, primarily the induction of the SOS response, a global response to DNA damage.

The SOS Response Pathway

The accumulation of double-strand DNA breaks due to the action of tosufloxacin on topoisomerase IV activates the RecA protein. Activated RecA promotes the autocatalytic cleavage of the LexA repressor, leading to the derepression of numerous genes involved in DNA repair and cell cycle control.[5][6]

Experimental Workflow for Assessing Topoisomerase IV Inhibition

The following diagram illustrates a typical workflow for investigating the inhibitory effect of a compound like tosufloxacin on bacterial topoisomerase IV.

Impact on Bacterial Cell Cycle

The inhibition of topoisomerase IV and the subsequent DNA damage lead to cell cycle arrest. The accumulation of unsegregated chromosomes prevents the completion of cell division, often resulting in the formation of elongated, filamentous cells.[7]

Conclusion

This compound is a potent inhibitor of bacterial topoisomerase IV, a key enzyme in bacterial DNA metabolism. Its mechanism of action, involving the stabilization of the topoisomerase IV-DNA cleavage complex, leads to DNA damage, induction of the SOS response, and ultimately, bacterial cell death. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the antibacterial properties of tosufloxacin and the development of novel topoisomerase inhibitors. The visualization of the associated cellular pathways offers a clear framework for understanding the downstream consequences of topoisomerase IV inhibition. This comprehensive technical overview serves as a critical resource for scientists and researchers dedicated to combating bacterial infections.

References

- 1. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]

- 2. Involvement of topoisomerase IV and DNA gyrase as ciprofloxacin targets in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-vitro activity of tosufloxacin, a new quinolone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inspiralis.com [inspiralis.com]

- 5. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]

- 6. SOS response - Wikipedia [en.wikipedia.org]

- 7. Antibacterial activities of tosufloxacin against anaerobic bacteria and the electron micrograph of its bactericidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Tosufloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin, a fluoroquinolone antibiotic, is recognized for its broad-spectrum antibacterial activity. Its efficacy and delivery are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics and solubility profile of Tosufloxacin hydrochloride, a salt form of the parent compound. The information presented herein is intended to support research, development, and formulation activities by providing key data and methodologies in a structured and accessible format.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for the design of appropriate analytical methods and formulations.

| Property | Value | Reference |

| Chemical Structure | 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride | [1] |

| Molecular Formula | C₁₉H₁₆ClF₃N₄O₃ | [1] |

| Molecular Weight | 440.8 g/mol | [1] |

| pKa₁ (Carboxylic Acid) | 5.8 | [2][3][4] |

| pKa₂ (Amine) | 8.7 | [2][3][4] |

| logP (Octanol/Water) | 0.4 (for the free base) | [5] |

| Polar Surface Area | 99.8 Ų | [1] |

Solubility Profile

The solubility of Tosufloxacin is pH-dependent due to its zwitterionic nature.[2][3][4] The hydrochloride salt is generally more soluble in acidic conditions. A key consideration is the formation of a less soluble hemi-hydrochloride salt (TFLX 1/2HCl) in the presence of chloride ions, which can impact dissolution.[2][3][4]

| Solvent/Condition | Solubility | Reference |

| Water | Poor equilibrium solubility (Sₑₙ = 2.1 µg/mL at pH 6.5, 37°C for free form) | [2] |

| DMSO | Slightly soluble | [6] |

| pH-Dependent Solubility | Forms a hemi-hydrochloride salt below pH 3.4 in the presence of HCl. | [2] |

| Solubility Product (Kₛₙ) of Hemi-hydrochloride | Kₛₙ = [TFLX∙H⁺][TFLX][Cl⁻] = 1.0 × 10⁻¹³ mol³/L³ | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline protocols for key experiments.

Determination of pH-Solubility Profile

This protocol is adapted from studies on Tosufloxacin and its salts.[2][3][4]

Objective: To determine the solubility of this compound across a range of pH values.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions of varying concentrations

-

Sodium hydroxide (NaOH) solutions of varying concentrations

-

Phosphate buffers (e.g., 0.15 M)[7]

-

Shaker bath maintained at a constant temperature (e.g., 37°C)

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of buffers or aqueous solutions with different pH values (e.g., from pH 2 to 10).

-

Add an excess amount of this compound to a known volume of each pH solution in separate sealed containers.

-

Agitate the samples in a shaker bath at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, measure the final pH of each suspension.

-

Centrifuge the samples to separate the undissolved solid.

-

Withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Quantify the concentration of dissolved this compound in the supernatant using a validated HPLC method.

-

Plot the logarithm of the solubility against the final measured pH to obtain the pH-solubility profile.

Workflow for pH-Solubility Profile Determination

Determination of pKa

The pKa values can be determined spectrophotometrically.[8]

Objective: To determine the acid dissociation constants (pKa) of this compound.

Materials:

-

This compound

-

UV-Vis spectrophotometer

-

pH meter

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Buffer solutions of known pH

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Prepare a series of solutions with the same concentration of the drug in buffers of varying pH values.

-

Measure the UV absorbance spectrum of each solution over a relevant wavelength range.

-

Identify the wavelengths of maximum absorbance for the ionized and unionized forms of the drug.

-

Plot the absorbance at these wavelengths against the pH of the solutions.

-

The pKa value is the pH at which the concentrations of the ionized and unionized species are equal, which corresponds to the midpoint of the sigmoidal curve in the absorbance vs. pH plot.

Workflow for pKa Determination

Determination of logP (Octanol/Water Partition Coefficient)

The Shake-Flask method is a classic approach for logP determination.[9]

Objective: To determine the lipophilicity of the free base of Tosufloxacin.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Separatory funnels

-

Shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare a solution of Tosufloxacin (converted to its free base from the hydrochloride salt if necessary) in the aqueous phase.

-

Add equal volumes of the aqueous drug solution and the pre-saturated n-octanol to a separatory funnel.

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the drug in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Workflow for logP Determination

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties and solubility of this compound. The presented data and experimental protocols are essential for scientists and researchers in the field of drug development. A thorough understanding of these properties will facilitate the rational design of dosage forms and the prediction of in vivo performance, ultimately contributing to the successful development of new therapeutic products containing this compound.

References

- 1. This compound | C19H16ClF3N4O3 | CID 10433396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dissolution Profile of Tosufloxacin Tosylate in Biorelevant Bicarbonate Buffer Containing Sodium Chloride: Precipitation of Hemi-hydrochloride Salt at the Particle Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dissolution Profile of Tosufloxacin Tosylate in Biorelevant Bicarbonate Buffer Containing Sodium Chloride: Precipitation of Hemi-hydrochloride Salt at the Particle Surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. diposit.ub.edu [diposit.ub.edu]

In-Depth Technical Guide: Tosufloxacin Hydrochloride's Activity Against Anaerobic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin, a fluoroquinolone antibiotic, demonstrates a broad spectrum of activity against a wide range of clinically significant anaerobic bacteria. This guide provides a comprehensive overview of its in vitro efficacy, mechanism of action, and the methodologies used to evaluate its activity. The presented data, sourced from various scientific studies, is intended to inform research and development efforts in the field of antibacterial therapeutics.

Quantitative Antimicrobial Activity

The in vitro activity of tosufloxacin against a diverse panel of anaerobic bacteria has been evaluated in multiple studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table 1: In Vitro Activity of Tosufloxacin Against Bacteroides Species

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Bacteroides fragilis | Clinical Isolates | Not Reported | Not Reported | 0.78 | [1] |

| Bacteroides vulgatus | Clinical Isolates | Not Reported | Not Reported | 0.39 | [1] |

| Bacteroides thetaiotaomicron | Clinical Isolates | Not Reported | Not Reported | 1.56 | [1] |

Table 2: In Vitro Activity of Tosufloxacin Against Anaerobic Gram-Positive Cocci

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Peptostreptococcus asaccharolyticus | Clinical Isolates | Not Reported | Not Reported | 0.39 | [1] |

Table 3: Comparative Activity of Tosufloxacin

Studies have indicated that tosufloxacin is 4- to 8-fold more active than levofloxacin and ciprofloxacin against anaerobic bacteria[1].

Mechanism of Action

As a member of the fluoroquinolone class, the primary mechanism of action of tosufloxacin involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair: DNA gyrase and topoisomerase IV. By targeting these enzymes, tosufloxacin disrupts DNA synthesis, leading to bacterial cell death.

The following diagram illustrates the generalized mechanism of action for fluoroquinolones, including tosufloxacin, in bacteria.

Experimental Protocols

The determination of the in vitro activity of tosufloxacin against anaerobic bacteria is predominantly performed using the agar dilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method for Anaerobic Susceptibility Testing

This method involves the incorporation of serial twofold dilutions of the antimicrobial agent into an appropriate agar medium.

1. Preparation of Antimicrobial Stock Solutions:

-

Aseptically prepare a stock solution of tosufloxacin hydrochloride of a known concentration in a suitable solvent.

-

Further dilutions are made to achieve the desired final concentrations in the agar.

2. Preparation of Agar Plates:

-

Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the recommended medium.

-

The appropriate volume of each antimicrobial dilution is added to molten and cooled agar.

-

The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate without any antimicrobial agent is also prepared.

3. Inoculum Preparation:

-

A standardized inoculum of each bacterial isolate is prepared. This is typically done by suspending colonies from a 48-hour pure culture in a suitable broth to match the turbidity of a 0.5 McFarland standard. This results in a bacterial suspension of approximately 1 x 10⁸ CFU/mL.

-

The inoculum is then diluted to achieve a final concentration of approximately 1 x 10⁵ CFU per spot on the agar plate.

4. Inoculation of Plates:

-

The standardized bacterial suspensions are inoculated onto the surface of the agar plates using a Steers replicator, which delivers a small, fixed volume.

5. Incubation:

-

The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 37°C for 48 hours.

6. Interpretation of Results:

-

The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, or that causes a marked reduction in growth compared to the control plate.

The following diagram outlines the general workflow for this experimental protocol.

References

Initial Toxicity Screening of Tosufloxacin Hydrochloride in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with in-depth initial toxicity screening data specifically for Tosufloxacin hydrochloride in a variety of mammalian cell lines is limited. The following guide is constructed based on the known toxicological profiles of the broader fluoroquinolone class of antibiotics, particularly ciprofloxacin, which shares structural and mechanistic similarities. The experimental protocols and potential mechanisms described herein are intended to serve as a foundational framework for designing and conducting initial toxicity studies for this compound.

Introduction

This compound, a fluoroquinolone antibiotic, is effective against a broad spectrum of bacteria by inhibiting DNA gyrase and topoisomerase IV. While its antibacterial properties are well-documented, a thorough understanding of its potential toxicity in mammalian cells is crucial for preclinical safety assessment. This guide provides a framework for the initial in vitro toxicity screening of this compound, outlining key experimental protocols, data presentation strategies, and potential mechanisms of toxicity based on current knowledge of the fluoroquinolone class.

Quantitative Toxicity Data of Fluoroquinolones in Mammalian Cell Lines

Due to the limited availability of public data on this compound, the following table summarizes representative cytotoxicity data for other fluoroquinolones to provide a comparative context for designing concentration ranges in initial screening assays.

Table 1: Summary of Fluoroquinolone Cytotoxicity Data in Mammalian Cell Lines

| Fluoroquinolone | Cell Line | Assay | Endpoint | Result | Reference |

| Ciprofloxacin | Jurkat (Human T lymphocyte) | MTT Assay | IC50 | Not specified, but shown to reduce mtDNA content and affect calcium signals at 25 µg/ml. | [1] |

| Ciprofloxacin | MIO-M1 (Human Müller cells) | Not specified | Increased routine respiration and membrane potential loss | Overnight exposure | [2] |

| Ciprofloxacin | HEK 293T (Human embryonic kidney) | High-Resolution Respirometry | Increased mitochondrial leak respiration | Direct application | [2][3] |

| Gemifloxacin | Human Topoisomerase IIα/IIβ | Relaxation Assay | Inhibition | >50 µM | [4] |

Note: IC50 (Half-maximal inhibitory concentration) values are highly dependent on the cell line, exposure time, and assay method used. The data above should be used as a guide for range-finding studies.

Experimental Protocols for Initial Toxicity Screening

A tiered approach to in vitro toxicity screening is recommended, starting with general cytotoxicity assays and progressing to more specific mechanistic assays.

General Cytotoxicity Assays

3.1.1. Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG2, HEK293, A549) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, and 72 hours. Include vehicle-treated and untreated controls.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.1.2. Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)

This assay measures the release of LDH from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per manufacturer's instructions) to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction and Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity based on LDH release from a positive control (cells lysed with a detergent).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Genotoxicity Assay (In Vitro Micronucleus Assay)

This assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with a range of this compound concentrations for a period equivalent to 1.5-2 normal cell cycles.

-

Cytochalasin B Addition: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

-

Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or DAPI).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

-

Data Analysis: Compare the frequency of micronucleated cells in treated versus control cultures.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Caption: A tiered workflow for the initial in vitro toxicity screening of this compound.

Potential Signaling Pathways in Fluoroquinolone-Induced Toxicity

Based on studies of other fluoroquinolones, several pathways may be involved in this compound-induced toxicity.

Caption: Potential signaling pathways implicated in fluoroquinolone-induced cellular toxicity.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Tosufloxacin Hydrochloride in Murine Models of Respiratory Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Tosufloxacin hydrochloride in murine models of respiratory infections, specifically focusing on infections caused by Streptococcus pneumoniae and Mycoplasma pneumoniae. The provided protocols are based on established methodologies and available efficacy data.

Introduction

Tosufloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against common respiratory pathogens, including penicillin-resistant Streptococcus pneumoniae (PRSP). Murine models of respiratory infection are crucial pre-clinical tools for evaluating the efficacy of antimicrobial agents. These notes offer detailed protocols for establishing such models and for assessing the therapeutic potential of this compound.

Efficacy of this compound

In Vivo Efficacy against Streptococcus pneumoniae

A study evaluating the in vivo antibacterial activity of Tosufloxacin (TFLX) demonstrated its efficacy in a murine model of pneumonia caused by Penicillin-Resistant Streptococcus pneumoniae (PRSP). The viable bacterial cell counts in the lungs of mice treated with Tosufloxacin were significantly lower than those in groups treated with other antibiotics such as levofloxacin (LVFX), azithromycin (AZM), or cefcapene (CFPN)[1].

Table 1: In Vivo Efficacy of Tosufloxacin against Penicillin-Resistant Streptococcus pneumoniae in a Murine Pneumonia Model

| Treatment Group | Mean Viable Bacterial Count (Log10 CFU/g of lung tissue) |

| Tosufloxacin (TFLX) | < 4.22 |

| Levofloxacin (LVFX) | > 4.22 |

| Azithromycin (AZM) | > 4.22 |

| Cefcapene (CFPN) | > 4.22 |

Source: Adapted from a 2010 study on the in vitro and in vivo antibacterial activity of tosufloxacin tosilate hydrate.[1]

In Vitro Susceptibility of Respiratory Pathogens

In vitro studies have established the potent activity of Tosufloxacin against key respiratory pathogens.

Table 2: In Vitro Minimum Inhibitory Concentration (MIC) of Tosufloxacin against Pediatric Clinical Isolates

| Organism | Strain | MIC90 (μg/mL) |

| Streptococcus pneumoniae | Penicillin-Susceptible (PSSP) | 0.25 |

| Penicillin-Intermediate (PISP) | 0.25 | |

| Penicillin-Resistant (PRSP) | 0.25 | |

| Haemophilus influenzae | β-lactamase-negative ampicillin-susceptible (BLNAS) | 0.0078 |

| β-lactamase-negative ampicillin-resistant (BLNAR) | 0.0078 | |

| Moraxella catarrhalis | - | 0.0156 |

Source: Adapted from a 2010 study on the in vitro and in vivo antibacterial activity of tosufloxacin tosilate hydrate.[1]

Experimental Protocols

Murine Model of Streptococcus pneumoniae Respiratory Infection and Tosufloxacin Treatment

This protocol describes the induction of pneumonia in mice using a penicillin-resistant strain of S. pneumoniae and subsequent treatment with this compound.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

-

Penicillin-Resistant Streptococcus pneumoniae (PRSP) strain.

-

Appropriate bacterial culture medium (e.g., Todd-Hewitt broth supplemented with yeast extract).

-

This compound.

-

Vehicle for drug administration (e.g., sterile water or 0.5% carboxymethylcellulose).

-

Anesthetic agent (e.g., isoflurane or ketamine/xylazine mixture).

-

Equipment for intranasal inoculation and oral gavage.

Protocol:

-

Bacterial Culture Preparation:

-

Culture the PRSP strain in the appropriate broth to mid-logarithmic phase.

-

Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^7 CFU in 50 µL).

-

-

Infection Procedure (Intranasal Inoculation):

-

Anesthetize the mice using the chosen anesthetic agent.

-

Hold the mouse in a supine position.

-

Carefully instill 50 µL of the bacterial suspension into the nares of the mouse.

-

Allow the mouse to recover from anesthesia in a clean cage.

-

-

This compound Administration:

-

Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.

-

Administer the Tosufloxacin solution orally via gavage at a specified time point post-infection (e.g., 24 hours). The dosage should be determined based on pharmacokinetic studies or previous efficacy data. Note: A specific dosage for this murine model was not detailed in the cited literature, however, dosages in other murine infection models with similar compounds often range from 10 to 50 mg/kg, administered once or twice daily.

-

-

Assessment of Efficacy:

-

Bacterial Load Determination: At a predetermined time point post-treatment (e.g., 48 or 72 hours post-infection), euthanize the mice. Aseptically remove the lungs, homogenize the tissue in sterile PBS, and perform serial dilutions for plating on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of lung tissue.

-

Survival Studies: Monitor a separate cohort of infected and treated mice for a specified period (e.g., 7-14 days) and record daily survival.

-

General Murine Model of Mycoplasma pneumoniae Respiratory Infection

While specific data on the treatment of murine Mycoplasma pneumoniae infection with Tosufloxacin is limited, the following protocol can be used to establish the infection model for efficacy studies.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c), 6-8 weeks old.

-

Mycoplasma pneumoniae strain (e.g., ATCC 15531).

-

Appropriate Mycoplasma culture medium (e.g., SP4 medium).

-

Anesthetic agent.

-

Equipment for intranasal inoculation.

Protocol:

-

Bacterial Culture Preparation:

-

Culture the M. pneumoniae strain in the appropriate specialized medium until the desired growth phase is reached.

-

Harvest and concentrate the organisms by centrifugation and resuspend in fresh medium or PBS to the target concentration (e.g., 1 x 10^8 CFU in 50 µL).

-

-

Infection Procedure (Intranasal Inoculation):

-

Anesthetize the mice.

-

Administer 50 µL of the M. pneumoniae suspension intranasally.

-

-

This compound Administration:

-

Prepare and administer this compound as described in section 3.1.3. Dosage and treatment schedule would need to be optimized for this specific model.

-

-

Assessment of Efficacy:

-

Bacterial Load Determination: At selected time points, euthanize the mice and collect lung tissue or bronchoalveolar lavage (BAL) fluid. Quantify the M. pneumoniae load using quantitative PCR (qPCR) targeting a specific gene (e.g., P1 adhesin gene) or by culture on specialized agar.

-

Histopathology: Collect lung tissue, fix in formalin, and embed in paraffin. Section and stain the tissues (e.g., with Hematoxylin and Eosin) to evaluate the extent of inflammation and lung injury.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BAL fluid or lung homogenates using ELISA or other immunoassays.

-

Visualizations

References

In Vivo Efficacy of Tosufloxacin Hydrochloride Against Streptococcus pneumoniae

Application Notes and Protocols for Researchers

Introduction

Tosufloxacin, a fluoroquinolone antibiotic, has demonstrated significant bactericidal activity against a broad spectrum of pathogens, including clinically important respiratory pathogens such as Streptococcus pneumoniae. This document provides a comprehensive overview of the in vivo efficacy of Tosufloxacin hydrochloride against S. pneumoniae, including quantitative data, detailed experimental protocols for murine pneumonia models, and a visualization of its mechanism of action. These notes are intended for researchers, scientists, and drug development professionals working on the evaluation of antimicrobial agents.

Data Presentation

The in vivo and in vitro efficacy of Tosufloxacin against Streptococcus pneumoniae has been evaluated in several studies. The following tables summarize key quantitative data, offering a comparative perspective on its antimicrobial activity.

Table 1: In Vitro Activity of Tosufloxacin and Comparator Agents against Streptococcus pneumoniae

| Organism | Antibiotic | MIC₉₀ (μg/mL) |

| Penicillin-Susceptible S. pneumoniae (PSSP) | Tosufloxacin | 0.25[1] |

| Penicillin-Intermediate S. pneumoniae (PISP) | Tosufloxacin | 0.25[1] |

| Penicillin-Resistant S. pneumoniae (PRSP) | Tosufloxacin | 0.25[1] |

| S. pneumoniae (general isolates) | Tosufloxacin | 0.25[2] |

| S. pneumoniae | Levofloxacin | 1.0 - 2.0 |

| S. pneumoniae | Ciprofloxacin | 1.0 - 4.0 |

| S. pneumoniae | Azithromycin | >128 |

| S. pneumoniae | Cefditoren | 0.5 - 1.0 |

MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vivo Efficacy of Tosufloxacin in a Murine Pneumonia Model with Penicillin-Resistant Streptococcus pneumoniae (PRSP)

| Treatment Group | Efficacy Endpoint | Result |

| Tosufloxacin | Viable bacterial cells in lung (CFU/g) | <4.22 Log₁₀[1] |

| Levofloxacin | Viable bacterial cells in lung (CFU/g) | Higher than Tosufloxacin[1] |

| Azithromycin | Viable bacterial cells in lung (CFU/g) | Higher than Tosufloxacin[1] |

| Cefcapene | Viable bacterial cells in lung (CFU/g) | Higher than Tosufloxacin[1] |

Mechanism of Action of Tosufloxacin

Tosufloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. In Gram-positive bacteria such as Streptococcus pneumoniae, topoisomerase IV is the primary target. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately, cell death.

Caption: Mechanism of action of Tosufloxacin against S. pneumoniae.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo efficacy studies of Tosufloxacin against Streptococcus pneumoniae in a murine pneumonia model.

Preparation of Bacterial Inoculum

Objective: To prepare a standardized suspension of Streptococcus pneumoniae for infection.

Materials:

-

Streptococcus pneumoniae strain (e.g., a penicillin-resistant clinical isolate)

-

Todd-Hewitt broth supplemented with 0.5% yeast extract

-

Blood agar plates

-

Phosphate-buffered saline (PBS), sterile

-

Glycerol, sterile

-

Spectrophotometer

-

Centrifuge

Protocol:

-

Inoculate 10-20 mL of Todd-Hewitt broth with the desired S. pneumoniae strain from a fresh culture on a blood agar plate.

-

Incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Subculture the overnight culture into fresh, pre-warmed broth at a 1:50 ratio and grow to mid-log phase (OD₆₀₀ = 0.5-0.7).

-

Harvest the bacteria by centrifugation at 3,000 x g for 20 minutes at 4°C.

-

Resuspend the bacterial pellet in cold, sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating on blood agar.

-

For storage, the bacterial suspension can be mixed with 20% sterile glycerol and snap-frozen in liquid nitrogen for later use.

Murine Pneumonia Model: Intranasal Infection

Objective: To establish a lung infection with Streptococcus pneumoniae in mice.

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice

-

Anesthetic (e.g., isoflurane)

-

S. pneumoniae inoculum (prepared as above)

-

Micropipette

Protocol:

-

Anesthetize the mice using isoflurane until they are non-responsive to a toe pinch.

-

Hold the mouse in a supine position.

-

Carefully instill 50 µL of the bacterial suspension (e.g., containing 1-5 x 10⁶ CFU) into the nares of the mouse, allowing the mouse to inhale the inoculum.

-

Maintain the mice in a head-up position until they recover from anesthesia to ensure the inoculum reaches the lungs.

-

Monitor the mice for signs of infection, such as ruffled fur, hunched posture, and lethargy.

Caption: Workflow for in vivo efficacy testing of Tosufloxacin.

Drug Administration and Efficacy Evaluation

Objective: To treat the infected mice with this compound and evaluate its efficacy.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

-

Sterile dissection tools

-

Stomacher or tissue homogenizer

-

Saline, sterile

Protocol:

-

Prepare a stock solution of this compound in the appropriate vehicle. A recommended pediatric dosage is 12 mg/kg administered twice daily, which can be adapted for murine studies.

-

At a predetermined time post-infection (e.g., 24 hours), begin treatment. Administer the Tosufloxacin suspension or vehicle control to the mice via oral gavage.

-

Continue treatment for a specified duration (e.g., 3-5 days).

-

At the end of the treatment period, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Aseptically remove the lungs and place them in a pre-weighed tube containing sterile saline.

-

Homogenize the lung tissue using a stomacher or tissue homogenizer.

-

Perform serial dilutions of the lung homogenate in sterile saline.

-

Plate the dilutions onto blood agar plates and incubate at 37°C in a 5% CO₂ atmosphere for 18-24 hours.

-

Count the number of colonies to determine the bacterial load in the lungs (CFU/g of tissue).

-

Compare the bacterial loads between the Tosufloxacin-treated group and the vehicle control group to determine the in vivo efficacy.

Conclusion

This compound demonstrates potent in vivo efficacy against Streptococcus pneumoniae, including penicillin-resistant strains. The provided protocols offer a standardized framework for researchers to further investigate the therapeutic potential of Tosufloxacin and other antimicrobial agents in a clinically relevant murine pneumonia model. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the development of new and effective treatments for pneumococcal infections.

References

Application Notes and Protocols: Tosufloxacin Hydrochloride in Pediatric Infectious Disease Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research and clinical application of Tosufloxacin hydrochloride in the treatment of pediatric infectious diseases. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support ongoing research and drug development efforts.

Quantitative Data Summary

The following tables summarize the clinical efficacy, in vitro activity, and pharmacokinetic parameters of Tosufloxacin in pediatric populations.

Table 1: Clinical Efficacy of Tosufloxacin in Pediatric Infectious Diseases

| Indication | Dosage | Number of Patients | Clinical Efficacy Rate (%) | Citation |

| Bacterial Pneumonia | 4 mg/kg or 6 mg/kg twice daily | 48 | 100 | [1] |

| Not specified | 145 | 100 | [2][3] | |

| 12 mg/kg/day | 83 (Mycoplasma pneumoniae) | 94.0 | [4] | |

| Not specified | 44 (bacterial) | 97.7 | [5] | |

| Not specified | 27 (mycoplasma) | 96.3 | [5] | |

| Otitis Media | 4 mg/kg twice daily | 172 | 97.7 | [6] |

| 6 mg/kg twice daily | 172 | 94.1 | [6] | |

| Not specified | 518 | 97.7 | [2][3] | |

| Overall (Pneumonia & Otitis Media) | Not specified | 688 | 98.1 | [2][3] |

Table 2: In Vitro Activity of Tosufloxacin Against Key Pediatric Pathogens

| Pathogen | Strain Characteristics | MIC90 (μg/mL) | Citation |

| Streptococcus pneumoniae | Penicillin-susceptible (PSSP) | 0.25 | [7] |

| Penicillin-intermediate (PISP) | 0.25 | [7] | |

| Penicillin-resistant (PRSP) | 0.25 | [7] | |

| Haemophilus influenzae | β-lactamase-negative, ampicillin-susceptible (BLNAS) | 0.0078 | [7] |

| β-lactamase-negative, ampicillin-resistant (BLNAR) | 0.0078 | [7] | |

| Moraxella catarrhalis | Clinical isolates | 0.0156 | [7] |

| Mycoplasma pneumoniae | Macrolide-resistant (MRMP) | 0.25 | [8] |

| Macrolide-susceptible (MSMP) | 0.5 | [8] |

Table 3: Pharmacokinetic Parameters of Tosufloxacin in Pediatric Patients

A study involving 222 pediatric patients (1-15 years old) with bacterial pneumonia or acute otitis media who received 4 mg/kg or 6 mg/kg of Tosufloxacin twice daily found that body weight had a significant influence on oral clearance (CL/F) and volume of distribution (Vd/F).[8][9][10] The pharmacokinetic parameters of a 4 mg/kg dose in children were found to be similar to those of a 200 mg dose in adults.[8][9][10]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Objective: To determine the minimum concentration of Tosufloxacin that inhibits the visible growth of a bacterial isolate.

Materials:

-

This compound powder

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for S. pneumoniae and H. influenzae)

-

Bacterial isolates from pediatric patients

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator at 35-37°C

-

Microplate reader or visual inspection mirror

Procedure:

-

Prepare Tosufloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Serial Dilutions: Perform two-fold serial dilutions of the Tosufloxacin stock solution in the appropriate broth medium directly in the 96-well plates to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Tosufloxacin. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours (or other appropriate duration depending on the organism).

-

MIC Determination: The MIC is the lowest concentration of Tosufloxacin at which there is no visible growth of the organism. This can be determined visually or by using a microplate reader.

Protocol Outline for a Clinical Trial Evaluating Tosufloxacin in Pediatric Community-Acquired Pneumonia (CAP)

This protocol outline is based on common elements of pediatric clinical trials for CAP.

Objective: To evaluate the efficacy and safety of Tosufloxacin in children with community-acquired pneumonia.

Study Design: A multicenter, randomized, controlled clinical trial.

Inclusion Criteria:

-

Age 1 to 15 years.

-

Clinical diagnosis of mild to moderate CAP based on established guidelines.

-

Radiographic evidence of pneumonia.

-

Informed consent from a parent or legal guardian.

Exclusion Criteria:

-

Known hypersensitivity to fluoroquinolones.

-

Severe or complicated pneumonia requiring hospitalization.

-

Underlying chronic illness (e.g., cystic fibrosis, immunodeficiency).

-

Treatment with another systemic antibiotic within the previous 72 hours.

Treatment Arms:

-

Experimental Arm: Tosufloxacin granules administered orally at a dose of 6 mg/kg twice daily for 7-10 days.

-

Control Arm: Standard-of-care antibiotic (e.g., amoxicillin) at a standard pediatric dose and duration.

Outcome Measures:

-

Primary Efficacy Endpoint: Clinical cure rate at the test-of-cure visit (e.g., day 14-21), defined as the resolution of signs and symptoms of pneumonia.

-

Secondary Efficacy Endpoints: Time to defervescence, resolution of respiratory symptoms, and need for additional antibiotic therapy.

-

Safety Endpoint: Incidence and severity of adverse events, particularly gastrointestinal and musculoskeletal events.

Study Procedures:

-

Screening and Enrollment: Potential participants will be screened against inclusion/exclusion criteria.

-

Randomization: Eligible participants will be randomized to either the Tosufloxacin or control arm.

-

Treatment Administration: The assigned study drug will be administered for the specified duration.

-

Follow-up Visits: Participants will have scheduled follow-up visits (e.g., on-treatment, end-of-treatment, and test-of-cure) for clinical assessment and safety monitoring.

-

Data Collection: Clinical data, including vital signs, symptoms, and adverse events, will be recorded at each visit.

Protocol for DNA Gyrase and Topoisomerase IV Inhibition Assay

Objective: To determine the inhibitory activity of Tosufloxacin against bacterial DNA gyrase and topoisomerase IV.

Materials:

-

Purified bacterial DNA gyrase and topoisomerase IV enzymes

-

Supercoiled plasmid DNA (for gyrase assay) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV assay)

-

ATP

-

Reaction buffer specific for each enzyme

-

This compound

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure for DNA Gyrase Supercoiling Inhibition Assay:

-

Reaction Setup: In a microcentrifuge tube, combine the DNA gyrase reaction buffer, relaxed plasmid DNA, ATP, and varying concentrations of Tosufloxacin.

-

Enzyme Addition: Add a fixed amount of purified DNA gyrase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

Procedure for Topoisomerase IV Decatenation Inhibition Assay:

-

Reaction Setup: In a microcentrifuge tube, combine the topoisomerase IV reaction buffer, catenated kDNA, ATP, and varying concentrations of Tosufloxacin.

-

Enzyme Addition: Add a fixed amount of purified topoisomerase IV to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction as described for the gyrase assay.

-

Agarose Gel Electrophoresis: Separate the decatenated and catenated DNA forms by agarose gel electrophoresis.

-

Visualization and Analysis: Visualize the DNA bands. Inhibition of decatenation is observed as a decrease in the amount of decatenated (monomeric) DNA compared to the no-drug control.

Mandatory Visualizations

Caption: Mechanism of action of Tosufloxacin leading to bacterial cell death.

Caption: Workflow for a pediatric infectious disease clinical trial.

References

- 1. ovid.com [ovid.com]

- 2. Quinolone-Mediated Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility among Streptococcus pneumoniae and Haemophilus influenzae collected globally between 2015 and 2017 as part of the Tigecycline Evaluation and Surveillance Trial (TEST) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of tosufloxacin tosilate hydrate for the treatment of community-acquired pneumonia in children - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]

- 5. becarispublishing.com [becarispublishing.com]

- 6. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. slh.wisc.edu [slh.wisc.edu]

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Tosufloxacin Hydrochloride Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction